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CAS No.: 1421373-66-1

Cat. No.: S002900

This section summarizes the core application of the stability-indicating RP-HPLC method for analyzing

osimertinib mesylate (OSM) and its degradation products in tablets [1].

¢ Primary Application: The method is designed for routine analysis and stability testing of OSM in
tablet dosage forms. It effectively separates and quantifies Osimertinib Mesylate from its key
process-related impurities and degradation products, namely chloro impurity, hydroxy impurity,
methoxy impurity, des-acrylic acid impurity, N-oxide, and OSM dimer [1].

¢ Stability-Indicating Property: The method demonstrates that OSM is stable under thermal,
photolytic, and neutral conditions. However, it is labile under acidic, basic, and oxidative stress
conditions. All major degradation products formed during stress testing are successfully separated
from the OSM peak, proving the method's stability-indicating capability [1].

e Method Validation: The method has been validated according to International Conference on
Harmonization (ICH) guidelines, confirming its suitability for intended use. The validation study
covered parameters including specificity, linearity, accuracy, precision, and robustness [1].

Detailed Experimental Protocol

Here is the step-by-step experimental methodology for the RP-HPLC analysis of Osimertinib Mesylate.

Instrumentation and Chromatographic Conditions

The table below outlines the standard instrument parameters [1].
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Parameter Specification

Column InertSustain C18 (4.6 mm x 250 mm), 3 um

| Mobile Phase | Gradient elution with:

e Mobile Phase A: 0.1% formic acid, pH adjusted to 6.50 with ammonium hydroxide
¢ Mobile Phase B: Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection
Wavelength | 268 nm | | Injection Volume | 10 pL | | Run Time | Not specified in results |

Sample and Standard Solution Preparation

e Standard Solution: Accurately weigh and dissolve an appropriate amount of Osimertinib Mesylate
reference standard in a suitable solvent (e.g., diluent) to obtain a known concentration.

e Test Sample Solution: Powder twenty tablets. Accurately weigh and transfer a portion of the powder
equivalent to the label claim of OSM into a volumetric flask. Dissolve and dilute to volume with the
diluent to obtain a solution of target concentration. Filter the solution through a 0.45 um or finer
membrane filter before injection [1].

Forced Degradation (Stress) Studies

To validate the stability-indicating nature of the method, stress the OSM tablet powder under various

conditions [1].

e Acidic Hydrolysis: Treat the sample with 0.1N Hydrochloric Acid (HCI) at 60°C for 30 minutes.
e Basic Hydrolysis: Treat the sample with 0.1N Sodium Hydroxide (NaOH) at 60°C for 30 minutes.

e Oxidative Degradation: Treat the sample with 3% Hydrogen Peroxide (H202) at room
temperature for 30 minutes.

e Thermal Degradation: Expose the solid sample to dry heat at 105°C for 6 hours.
¢ Photolytic Degradation: Expose the solid sample to UV light as per ICH Q1B option 2 conditions.
¢ Neutral Hydrolysis: Treat the sample with water at 60°C for 30 minutes.

After stress, prepare sample solutions and analyze them using the chromatographic conditions. Assess the

chromatograms for peak purity of OSM and the resolution of degradation products.
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Method Validation

The method was validated per ICH guidelines, and the following table summarizes the typical acceptance

criteria for key parameters [1].

Validation .
Protocol | Acceptance Criteria

Parameter

Specificity No interference from blank, impurities, or degradation products at the OSM retention
time.

Linearity Demonstrate a linear response for OSM and impurities over a specified range (e.qg.,
50-150% of target concentration). Correlation coefficient (r?) should be 20.999.

Accuracy Spiked recovery studies for impurities. Mean recovery should be within 90-110%.

(Recovery)

| Precision | Repeatability: %RSD of six sample injections should be <2.0%. Intermediate Precision:

%RSD by different analyst/equipment/day should be within specified limits. | | Robustness | Deliberate

variations in flow rate (£0.1 mL/min), column temperature (+5°C), and mobile phase pH (+£0.2). The method

should remain unaffected. |

Experimental Workflow and Data Analysis

The diagram below visualizes the logical flow of the analytical method development and validation process.
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Key Considerations for Implementation

o Degradation Characterization: The degradants formed during forced degradation studies can be
isolated and characterized using advanced techniques like UHPLC-IMS-Q-TOF-MS and NMR for
identification and structural elucidation [1].

e Genotoxicity Assessment: It is recommended to perform an in-silico safety assessment for
Osimertinib and its degradation products to evaluate potential genotoxicity concerns [1].

e System Suitability: Prior to analysis, ensure the HPLC system is suitable for use. Specific system
suitability criteria should be established and met.

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s002900?utm_src=pdf-body-img
https://ijpsdronline.com/index.php/journal/article/view/5746
https://ijpsdronline.com/index.php/journal/article/view/5746
https://www.smolecule.com/products/s002900?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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